molecular formula C11H14O3 B8813355 3-Methoxy-4-(2-propenyloxy) benzenemethanol CAS No. 86534-11-4

3-Methoxy-4-(2-propenyloxy) benzenemethanol

Cat. No. B8813355
CAS RN: 86534-11-4
M. Wt: 194.23 g/mol
InChI Key: FNSLUZHVYUWUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(2-propenyloxy) benzenemethanol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(2-propenyloxy) benzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(2-propenyloxy) benzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86534-11-4

Product Name

3-Methoxy-4-(2-propenyloxy) benzenemethanol

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3-methoxy-4-prop-2-enoxyphenyl)methanol

InChI

InChI=1S/C11H14O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7,12H,1,6,8H2,2H3

InChI Key

FNSLUZHVYUWUGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetone (107.5 mL), vanillyl alcohol (25 g, 0.163 mol), and allyl bromide (15.8 mL, 0.183 mol) were added to a 250 mL, round-bottomed flask and stirred until homogeneous. Potassium carbonate (22.5 g, 0.163 mol) was then added slowly, which briefly gave a light pink color that indicated deprotonation of the phenol. The mixture was heated at 60° C. overnight. The reaction was monitored by TLC using 10% acetone in CH2Cl2 as eluent. Upon completion, the reaction mixture was allowed to cool to rt with stirring. The acetone was removed under vacuum, yielding a white residue. CH2Cl2 (200 mL) and H2O (200 mL) were added to redissolve the residue and transferred to a separatory funnel. The aqueous layer was removed and the organic layer was washed with 1 M NaOH (3×100 mL) and saturated NaCl (1×100 mL). The organic layer was then collected, dried over MgSO4. After filtration, the solvent was removed under vacuum to afford a yellow powder. The yellow powder was redissolved in EtOAc (250 mL), which was subsequently removed under vacuum (in order to remove excess allyl bromide) to afford the product as a fine, white powder (30.0 g, 93% yield). 1H NMR δ=6.94 (s, 1H), 6.86 (s, 2H), 6.09 (multi, 1H), 5.42 (dd, J1=20, J2=1.5, 1H), 5.30 (dd, J1=20, J2=1.5, 1H), 4.63 (d, J=3.6, 2H), 4.62 (d, J=5, 2H), 3.89 (s, 3H), 1.57 (t, J=6, 1H).
Quantity
22.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
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250 mL
Type
solvent
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200 mL
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Name
Quantity
200 mL
Type
solvent
Reaction Step Six
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25 g
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15.8 mL
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reactant
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107.5 mL
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solvent
Reaction Step Seven
Yield
93%

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